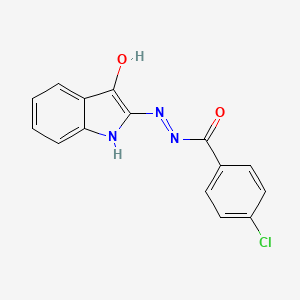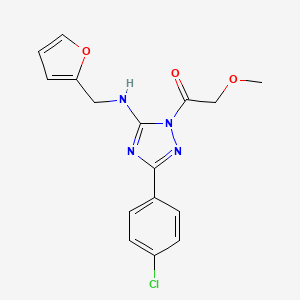
3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a triazole derivative and has been synthesized using various methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. The compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine have been extensively studied. The compound has been shown to have anti-cancer effects in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The compound has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory conditions such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using 3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine in laboratory experiments is its potential as an anti-cancer agent. The compound has been shown to have anti-cancer effects in various cancer cell lines, which makes it a potential candidate for further research in this area. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine. One of the most significant areas of research is in the development of this compound as an anti-cancer agent. Further studies are needed to understand the mechanism of action of this compound and to determine its potential as a treatment for various types of cancer. Additionally, further studies are needed to determine the safety and toxicity of this compound, which will be important for its potential use in clinical trials.
合成法
The synthesis of 3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzyl chloride with 2-furfuraldehyde, followed by the reaction with N-methoxyacetyl-1,2,4-triazole-5-amine in the presence of a base. The product obtained is then purified using column chromatography.
科学的研究の応用
3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. The compound has also been studied for its potential as an anti-inflammatory agent, and as a potential treatment for Alzheimer's disease.
特性
IUPAC Name |
1-[3-(4-chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-23-10-14(22)21-16(18-9-13-3-2-8-24-13)19-15(20-21)11-4-6-12(17)7-5-11/h2-8H,9-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKOCLLLHPAOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-chlorophenyl)-5-{[(furan-2-yl)methyl]amino}-1H-1,2,4-triazol-1-yl]-2-methoxyethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

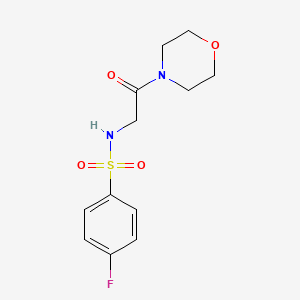
![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)

![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)
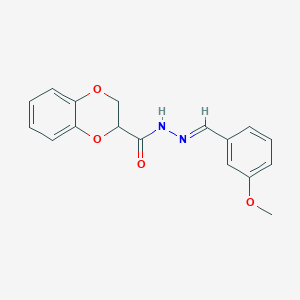
![2-[4-(2-methyl-3-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5704034.png)
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)
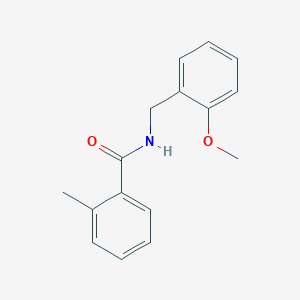
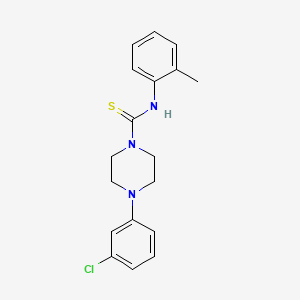
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)
